2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions.
Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Condensation Reaction: The benzodiazole derivative is then condensed with the brominated phenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the benzodiazole moiety can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]ANILINE
- 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]THIOPHENOL
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to the presence of the phenol group, which can participate in additional hydrogen bonding interactions, potentially enhancing its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C20H13Br2N3O |
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Molecular Weight |
471.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13Br2N3O/c21-14-8-13(19(26)16(22)9-14)11-23-15-6-7-17-18(10-15)25-20(24-17)12-4-2-1-3-5-12/h1-11,26H,(H,24,25) |
InChI Key |
RCVFWNKHNGNREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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